3,5-Diacetyltetrahydropyran-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diacetyltetrahydropyran-2,4,6-trione is a chemical compound with the molecular formula C9H8O6 and a molecular weight of 212.16 g/mol . It is also known by its synonym, 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one . This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with acetyl groups at positions 3 and 5, and carbonyl groups at positions 2, 4, and 6.
Vorbereitungsmethoden
The synthesis of 3,5-Diacetyltetrahydropyran-2,4,6-trione typically involves the reaction of acylpyran-2,4-diones with acetic anhydride under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
3,5-Diacetyltetrahydropyran-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Diacetyltetrahydropyran-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3,5-Diacetyltetrahydropyran-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can form intramolecular hydrogen bonds and exists in a tautomeric equilibrium, which influences its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic reactions.
Vergleich Mit ähnlichen Verbindungen
3,5-Diacetyltetrahydropyran-2,4,6-trione can be compared with other acylpyran derivatives, such as:
3-Acetyl-6-methyl-2-pyran-2,4(3)-dione: This compound also exhibits tautomerism and intramolecular hydrogen bonding but has different substituents that affect its reactivity.
1,5-Diphenylpentane-1,3,5-trione: Similar in structure but with phenyl groups, this compound shows different chemical behavior due to the presence of aromatic rings. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8O6 |
---|---|
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
3,5-diacetyloxane-2,4,6-trione |
InChI |
InChI=1S/C9H8O6/c1-3(10)5-7(12)6(4(2)11)9(14)15-8(5)13/h5-6H,1-2H3 |
InChI-Schlüssel |
QXEVSCSWJUZNSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(=O)C(C(=O)OC1=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.